[(2'-Fluoro[1,1'-biphenyl]-4-yl)oxy](trimethyl)silane
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Overview
Description
(2’-Fluoro[1,1’-biphenyl]-4-yl)oxysilane is a chemical compound that features a biphenyl structure with a fluoro substituent and a trimethylsilane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2’-Fluoro[1,1’-biphenyl]-4-yl)oxysilane typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(2’-Fluoro[1,1’-biphenyl]-4-yl)oxysilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the fluoro substituent or other parts of the molecule.
Substitution: Nucleophilic substitution reactions can replace the fluoro group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of biphenyl compounds with different substituents.
Scientific Research Applications
(2’-Fluoro[1,1’-biphenyl]-4-yl)oxysilane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems and interactions.
Industry: It is used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of (2’-Fluoro[1,1’-biphenyl]-4-yl)oxysilane involves its interaction with specific molecular targets. The fluoro substituent can enhance the compound’s binding affinity to certain enzymes or receptors, while the trimethylsilane group can influence its solubility and stability. These interactions can modulate various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-1,1’-biphenyl: A simpler biphenyl derivative with a fluoro substituent.
2-Fluoro-4-bromobiphenyl: A biphenyl compound with both fluoro and bromo substituents.
2-Fluoro-1,1’-biphenyl-4-carboxylic acid: A biphenyl derivative with a fluoro substituent and a carboxylic acid group.
Uniqueness
(2’-Fluoro[1,1’-biphenyl]-4-yl)oxysilane is unique due to the presence of both the fluoro substituent and the trimethylsilane group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry .
Properties
CAS No. |
923294-77-3 |
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Molecular Formula |
C15H17FOSi |
Molecular Weight |
260.38 g/mol |
IUPAC Name |
[4-(2-fluorophenyl)phenoxy]-trimethylsilane |
InChI |
InChI=1S/C15H17FOSi/c1-18(2,3)17-13-10-8-12(9-11-13)14-6-4-5-7-15(14)16/h4-11H,1-3H3 |
InChI Key |
OUBSEEGOQJJUQY-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC1=CC=C(C=C1)C2=CC=CC=C2F |
Origin of Product |
United States |
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